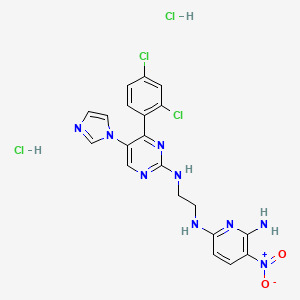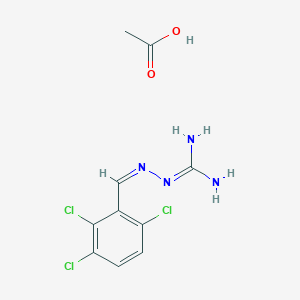
DL8F11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL8F11 is a biochemical.
Applications De Recherche Scientifique
Oncogenic Role in Diffuse Large B Cell Lymphoma (DLBCL)
Diffuse large B cell lymphoma (DLBCL) is a form of non-Hodgkin's lymphoma. In the ABC subtype of DLBCL, the survival of malignant cells depends on the activation of the NF-κB signaling pathway. CARD11, a cytoplasmic scaffolding protein, is essential for NF-κB activation in normal B cells. Mutations in CARD11 have been found in DLBCL tumors, indicating its role as an oncogene. These mutations lead to constitutive NF-κB activation, suggesting a potential target for pharmacological inhibitors in DLBCL therapy (Lenz et al., 2008).
Deep Learning (DL) in Water Resources Research
Deep learning, a subset of artificial neural network research, has significantly impacted various scientific disciplines, including water resources research. DL can address challenges in water sciences like interdisciplinarity, data discoverability, and hydrologic scaling. DL's ability to extract information from image-like and sequential data is particularly relevant for water research, offering opportunities for advancing the field (Shen, 2017).
Multimodal Knowledge Graph for Deep Learning Research
The rapid growth of Deep Learning (DL) research can be better understood using multimodal knowledge graphs, representing information from text, images, diagrams, and source code. This approach is beneficial for DL researchers and can be applied in other scientific domains (Viswanathan et al., 2020).
Direct Laser Forming (DLF) in Biomaterials
Direct laser forming (DLF), a rapid prototyping technique, is used for modeling metal parts like Ti-6Al-4V, a titanium alloy. DLF-produced Ti-6Al-4V shows promise as a hard tissue biomaterial due to its mechanical and structural properties, meeting specifications for medical material use. Its application in manufacturing porous specimens for in vitro studies with human osteoblasts indicates its efficiency and potential in the field of biomaterials (Hollander et al., 2006).
Dynamic Light Scattering (DLS) in Food and Biomedical Sciences
DLS, a technique developed from advancements in laser technology, is widely used in food and biomedical sciences. It is valuable for understanding the diffusion behavior of macromolecules and has applications in protein, nucleic acid research, and protein-small molecule interactions (Dalgleish & Hallett, 1995; Stetefeld et al., 2016).
Deep Learning in Machine Health Monitoring
DL has redefined state-of-the-art performance in areas such as object recognition and speech recognition. In manufacturing, DL is increasingly used for machine health monitoring, offering tools for analyzing big machinery data and improving system performance (Zhao et al., 2019).
Deep Learning in Mining Biological Data
DL, particularly its various architectures, has significantly contributed to mining biological data. This includes analyzing patterns in images, signals, and sequences from different biological domains, underscoring the importance of DL in life sciences (Mahmud et al., 2020).
Deep Learning in Hydrologic Sciences
DL methods offer a complementary avenue toward knowledge discovery in hydrologic sciences. They provide hypotheses consistent with data and can be interpreted for scientific evaluation. The integration of DL in hydrology, though challenging, presents numerous research opportunities (Shen et al., 2018).
Applications in Energy and Fuel Cells
Research on microbial fuel cells (MFCs) and direct liquid fuel cells (DLFCs) explores renewable energy production. Advances in electrode technology and understanding of system components, as well as pilot-scale tests, indicate potential for commercialization in energy production (Logan, 2010; Ong et al., 2017).
Propriétés
Formule moléculaire |
C17H11BrClFN2O3S2 |
|---|---|
Poids moléculaire |
489.76 |
Nom IUPAC |
3-((4-Bromo-5-chlorothiophene)-2-sulfonamido)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H11BrClFN2O3S2/c18-14-9-15(26-16(14)19)27(24,25)22-13-3-1-2-10(8-13)17(23)21-12-6-4-11(20)5-7-12/h1-9,22H,(H,21,23) |
Clé InChI |
TUVIFYJWTCZLFI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(F)C=C1)C2=CC=CC(NS(=O)(C3=CC(Br)=C(Cl)S3)=O)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DL8F11; DL-8F11; DL 8F11; DL8-F11; DL8 F11; DL8F 11; DL8F-11 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)

![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)
